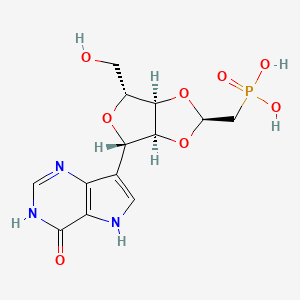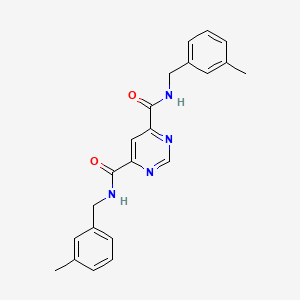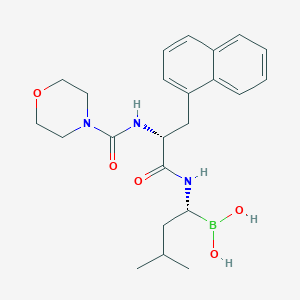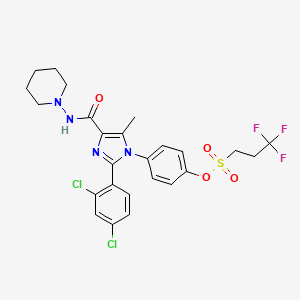
Oximinoarylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXIMINOARYLSULFONAMIDE typically involves the combination of structural fragments from known compounds such as Ritonavir, Lopinavir, and Amprenavir. The synthesis process includes the formation of oxime pharmacophores, which are crucial for the compound’s activity . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
OXIMINOARYLSULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified chemical and physical properties.
Scientific Research Applications
OXIMINOARYLSULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel chemical entities and as a building block for complex molecules.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications where its unique properties are beneficial.
Mechanism of Action
The mechanism of action of OXIMINOARYLSULFONAMIDE involves its interaction with specific molecular targets, such as HIV protease. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of protease-mediated cleavage of viral polyproteins, which is essential for viral maturation and infectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OXIMINOARYLSULFONAMIDE include:
- Ritonavir
- Lopinavir
- Amprenavir
Comparison
This compound is unique in its structure and activity compared to other similar compounds. While Ritonavir, Lopinavir, and Amprenavir are known HIV protease inhibitors, this compound contains an oxime pharmacophore, which enhances its activity against resistant strains of the virus . This makes it a valuable compound in the development of new antiviral therapies.
Properties
Molecular Formula |
C34H46N6O6S2 |
|---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-3-hydroxy-4-[[4-[(E)-hydroxyiminomethyl]phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-3-methyl-2-[3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxoimidazolidin-1-yl]butanamide |
InChI |
InChI=1S/C34H46N6O6S2/c1-23(2)19-39(48(45,46)29-13-11-27(12-14-29)18-35-44)21-31(41)30(17-26-9-7-6-8-10-26)37-33(42)32(24(3)4)40-16-15-38(34(40)43)20-28-22-47-25(5)36-28/h6-14,18,22-24,30-32,41,44H,15-17,19-21H2,1-5H3,(H,37,42)/b35-18+/t30-,31+,32-/m0/s1 |
InChI Key |
PJLSJXTZOMOVBI-KKWNBLJUSA-N |
Isomeric SMILES |
CC1=NC(=CS1)CN2CCN(C2=O)[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)/C=N/O)O |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(C2=O)C(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)
![(2R)-2-{[6-(Benzyloxy)-9-isopropyl-9H-purin-2-YL]amino}butan-1-OL](/img/structure/B10759382.png)

![[4-(3-Aminomethyl-phenyl)-piperidin-1-YL]-(5-phenethyl-pyridin-3-YL)-methanone](/img/structure/B10759396.png)


![4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)

![5,6,7,8-Tetrabromo-1-methyl-2,3-dihydro-1H-imidazo[1,2-A]benzimidazole](/img/structure/B10759440.png)
![2''-O-[N-(3-(aminopropyl)2-aminoethyl]paromomycin](/img/structure/B10759445.png)
![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)


